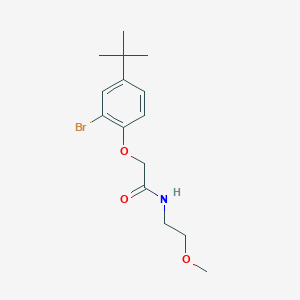![molecular formula C20H26N2O3S B296298 N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MIA-602, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenyl-2-aminobenzamide derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not fully understood. However, it has been proposed that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels and transient receptor potential vanilloid type 1 (TRPV1) channels.
実験室実験の利点と制限
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, anti-inflammatory, and analgesic effects. However, there are also some limitations associated with the use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not very water-soluble, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One direction is to further investigate the mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, particularly with respect to its anticancer effects. Another direction is to study the effects of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in combination with other anticancer, anti-inflammatory, and analgesic agents. Additionally, the development of more water-soluble derivatives of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could improve its efficacy and ease of administration in vivo. Finally, the potential use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases could also be explored.
合成法
The synthesis of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction between 4-isopropylphenylamine and 2-[(methylsulfonyl)(2-phenylethyl)amino]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide.
科学的研究の応用
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of various cancer cell lines such as breast, prostate, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain in animal models of acute and chronic pain.
特性
分子式 |
C20H26N2O3S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C20H26N2O3S/c1-16(2)18-9-11-19(12-10-18)21-20(23)15-22(26(3,24)25)14-13-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,21,23) |
InChIキー |
KNQYNLOUWVMTTH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]acetamide](/img/structure/B296217.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenethyl-acetamide](/img/structure/B296221.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296224.png)

![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)